molecular formula C16H20O3 B1323906 cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-76-0

cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1323906
CAS No.: 735275-76-0
M. Wt: 260.33 g/mol
InChI Key: LQEPLZMZOHBRGP-UHFFFAOYSA-N
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Description

cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 3-methylphenyl-2-oxoethyl group

Scientific Research Applications

ACE Inhibitors Research

  • A study explored the inhibitory activity against angiotensin converting enzyme (ACE) of derivatives of 1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids, indicating potential as novel ACE inhibitors. The most active compounds were hydroxamic derivatives of the cyclohexane series, highlighting the relevance of this class of compounds in the development of ACE inhibitors (Turbanti et al., 1993).

Photochemistry Applications

  • Research on the photochemistry of similar compounds, such as cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, revealed the formation of isocyanates and tricyclic δ-lactams upon photolysis, demonstrating the importance of photochemical reactions in the study of cyclohexane derivatives (Brown, 1964).

Molecular Structure and Conformation

  • The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied, revealing that both isomers exist in zwitterionic forms in aqueous solutions. This study provides insights into the preferred conformers of these compounds, which can be critical in understanding their chemical and biological behaviors (Yanaka et al., 1981).

Environmental Chemistry

  • A study on the conversion of cis-2-carboxycyclohexylacetyl-CoA in the anaerobic degradation pathway of naphthalene by sulfate-reducing bacteria highlighted the relevance of cyclohexane derivatives in environmental microbiology. This research contributes to the understanding of the catabolic pathways of polycyclic compounds in environmental settings (Weyrauch et al., 2017).

Chemical Synthesis

  • In the field of chemical synthesis, studies have been conducted on various derivatives of cis-cyclohexane-1,2-dicarboxylic acid, revealing diverse applications in the synthesis of different chemical structures. These studies contribute to the broad field of organic synthesis and the development of novel compounds (Smith & Wermuth, 2012).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-methylbenzaldehyde.

    Aldol Condensation: Cyclohexanone undergoes aldol condensation with 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.

  • **Dehydration

Properties

IUPAC Name

4-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-3-2-4-14(9-11)15(17)10-12-5-7-13(8-6-12)16(18)19/h2-4,9,12-13H,5-8,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPLZMZOHBRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176230
Record name cis-4-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-48-6
Record name cis-4-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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